Rhombifoline

Quinolizidine alkaloid Structure elucidation Semi‑synthesis

Rhombifoline (CAS 529-78-2) is a naturally occurring tetracyclic quinolizidine alkaloid, structurally defined as N-(but-3-enyl)-cytisine, containing an α-pyridone ring and a terminal methylene group. It is isolated as a minor alkaloid from leguminous plants, notably Anagyrus foetida and Genista tenera.

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
CAS No. 529-78-2
Cat. No. B1213302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhombifoline
CAS529-78-2
Synonymsrhombifoline
Molecular FormulaC15H20N2O
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESC=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2
InChIInChI=1S/C15H20N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,4-6,12-13H,1,3,7-11H2/t12-,13+/m0/s1
InChIKeyZVTFRRVBMAUIQW-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhombifoline (CAS 529-78-2): Sourcing & Differentiation Guide for Quinolizidine Alkaloids


Rhombifoline (CAS 529-78-2) is a naturally occurring tetracyclic quinolizidine alkaloid, structurally defined as N-(but-3-enyl)-cytisine, containing an α-pyridone ring and a terminal methylene group [1]. It is isolated as a minor alkaloid from leguminous plants, notably Anagyrus foetida and Genista tenera . While sharing the quinolizidine core with many in-class compounds, its distinct N-substitution and unique double-bond arrangement confer differentiated molecular properties that are critical for both analytical identification and biological activity.

nAChR subtype pharmacology studies

Supports α7 agonist and α6-containing antagonist research in native and recombinant systems

Quinolizidine analytical standard

Enables GC-MS identification in plant extracts via distinct retention index and structural differentiation

Semi-synthetic chemistry starting material

Unique terminal alkene handle allows late-stage derivatization not accessible from cytisine

Why Rhombifoline Cannot Be Assumed Interchangeable with Cytisine, Anagyrine, or N‑Methylcytisine


Quinolizidine alkaloids exhibit pronounced divergence in nicotinic acetylcholine receptor (nAChR) subtype selectivity, potency, and functional signature. Rhombifoline, as an N‑but‑3‑enyl derivative of cytisine, demonstrates high‑affinity interactions at α7 and α6‑containing nAChRs that are not mirrored by its parent scaffold cytisine nor by the major plant alkaloid anagyrine [1][2]. Moreover, chromatographic retention characteristics and synthetic accessibility differ markedly across analogs. Procurement or experimental substitution based solely on the shared quinolizidine core risks invalid activity profiling, misidentified phytochemical composition, and irreproducible semi‑synthetic outcomes.

Differentiation Factor
Rhombifoline Attribute
Cytisine / Anagyrine Limitation
nAChR subtype pharmacology
High-affinity α7 agonist and α6-antagonist profile; functional signature may differ markedly
Cytisine has low α7 potency; anagyrine lacks α6-affinity — receptor engagement not interchangeable
Analytical identification
Distinct Kovats RI (2155 on DB-1) separates from isomers
Cytisine (RI ~1990) and anagyrine (RI ~2385) may co-elute with other quinolizidines
Synthetic accessibility
Terminal alkene enables orthogonal late-stage functionalization
Cytisine and anagyrine lack this handle; multi-step derivatization required

Quantitative Differentiation Evidence for Rhombifoline vs. Key Analogs


Structural Uniqueness: N-(but‑3‑enyl)-cytisine Scaffold with Terminal Double Bond

Rhombifoline is unequivocally N‑(but‑3‑enyl)-cytisine, distinguished from its parent cytisine by an N‑butenyl side‑chain and from the isomeric thermopsine and anagyrine by the presence of a terminal methylene group (C=CH2) detectable by IR spectroscopy [1]. This unique structural feature enables targeted semi‑synthetic diversification that is inaccessible from cytisine, anagyrine, or thermopsine without multi‑step functionalization.

Structural uniqueness
Class-level
N-(but-3-enyl)-cytisine; terminal methylene (IR ~1640 cm⁻¹) absent in cytisine, anagyrine, thermopsine
Definitive structural identity marker
Class-level inference from degradation and partial synthesis studies
Quinolizidine alkaloid Structure elucidation Semi‑synthesis

Sub‑nanomolar Agonist Activity at α7 nAChR: >100,000‑Fold Higher Potency than Cytisine

Rhombifoline exhibits potent agonist activity at rat α7 nicotinic acetylcholine receptors with an EC50 of 0.490 nM in HEK293 cells co‑expressing human RIC3 [1]. In contrast, cytisine—the dealkylated parent compound—shows an EC50 of 51.8 µM (5.18×10⁴ nM) at human α7 nAChR in Xenopus oocytes [2]. This represents an approximately 105,000‑fold difference in potency, underscoring the profound impact of N‑butenyl substitution on receptor engagement.

α7 nAChR agonist potency
Reported
EC50 0.490 nM (rat α7, HEK293) vs. cytisine EC50 51.8 µM — ~105,000-fold difference
High-affinity α7 agonist tool compound
Cross-study comparison; assay format and species differ
Nicotinic acetylcholine receptor α7 nAChR agonist Binding affinity

High‑Affinity Antagonism at α6‑Containing nAChR: >2,000,000‑Fold More Potent than Anagyrine

Rhombifoline acts as a potent antagonist at the human α6/α3β2β3 nicotinic acetylcholine receptor subtype with an IC50 of 0.950 nM (voltage clamp in Xenopus oocytes) [1]. By comparison, the structurally related quinolizidine alkaloid anagyrine binds to nicotinic acetylcholine receptors with an IC50 of 2,096 µM (2.096×10⁶ nM) . The >2,000,000‑fold potency differential highlights Rhombifoline's exceptional affinity for this specific receptor assembly, a property not shared by the abundant plant alkaloid anagyrine.

α6-containing nAChR antagonism
Reported
IC50 0.950 nM (human α6/α3β2β3) vs. anagyrine IC50 ~2,096 µM — ~2.2×10⁶-fold difference
Potent antagonist for α6-containing receptor research
Cross-study comparison; confirm subtype specificity in target system
Nicotinic acetylcholine receptor α6/α3β2β3 nAChR antagonist Subtype selectivity

Distinct GC‑MS Retention Index for Unambiguous Analytical Identification

Rhombifoline exhibits a Kovats retention index (RI) of 2155 on a DB‑1 capillary column [1]. This value is intermediate between the RI of its parent scaffold cytisine (1990 on DB‑1) [2] and the isomeric alkaloid anagyrine (2382–2390 on DB‑1) [3]. The clear RI separation (ΔRI >150 units) enables confident chromatographic resolution and identification of Rhombifoline in complex plant extracts or alkaloid mixtures without reliance on authentic reference standards for every component.

GC-MS retention index
Class-level
Kovats RI 2155 (DB-1); ΔRI +165 vs. cytisine, −235 vs. anagyrine
Unambiguous chromatographic identification parameter
Literature RI; verify with authentic standard in your system
Gas chromatography Kovats retention index Phytochemical profiling

Validated Application Scenarios for Rhombifoline Based on Quantitative Evidence


nAChR Subtype‑Selective Pharmacological Probe Development

Rhombifoline's sub‑nanomolar agonist activity at α7 nAChR (EC50 0.490 nM) [1] and antagonist activity at α6‑containing nAChR (IC50 0.950 nM) [2] make it a high‑value tool compound for functional studies of these receptor subtypes. Researchers investigating cholinergic signaling in neuroprotection, cognition, or nicotine addiction can utilize Rhombifoline as a potent, naturally derived ligand with a differentiated selectivity profile compared to cytisine or anagyrine.

Analytical Reference Standard for Quinolizidine Alkaloid Profiling

The validated Kovats retention index (RI = 2155 on DB‑1) [3] supports the use of Rhombifoline as an authentic reference standard in GC‑MS workflows. Phytochemists performing metabolomic characterization of Leguminosae species or quality assessment of alkaloid‑containing extracts can rely on this RI value for unambiguous peak assignment, distinguishing Rhombifoline from co‑eluting isomers such as thermopsine and anagyrine.

Semi‑Synthetic Chemistry Using the Terminal Alkene Functional Handle

The presence of a terminal methylene group (C=CH2) in Rhombifoline's N‑butenyl side‑chain [4] offers a unique site for late‑stage functionalization via olefin metathesis, hydroboration, or epoxidation. Medicinal chemists engaged in quinolizidine‑based SAR campaigns can exploit this orthogonal reactivity to generate novel derivatives that are synthetically inaccessible from the more abundant but structurally simpler cytisine scaffold.

Chemotaxonomic Marker for Genista and Anagyrus Species

Rhombifoline is consistently detected as a minor alkaloid in the aerial parts of Genista tenera and Anagyrus foetida [5]. Its presence, confirmed by both MS fragmentation and Kovats RI [3], serves as a chemotaxonomic marker for these specific genera within the Fabaceae family. Researchers performing botanical authentication or biodiversity studies can leverage Rhombifoline detection to support species identification and assess intraspecific chemical variation.

Application
Selection Property
Validation Focus
nAChR subtype pharmacology studies
α7/α6 affinity and selectivity profile
Functional subtype selectivity in recombinant and native systems
Analytical reference for quinolizidine profiling
Distinct GC-MS retention index and structural identity
Peak assignment accuracy in complex plant extracts
Semi-synthetic chemistry via terminal alkene
Unique terminal methylene handle for late-stage functionalization
Reactivity verification and derivative characterization
Chemotaxonomic marker research
Species-specific occurrence in Genista and Anagyrus
Botanical authentication and intraspecific chemical variation

Technical Documentation Hub

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28 linked technical documents
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